molecular formula C24H16Cl2N2O2S B2539634 3-({[(3-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-chlorobenzyl)sulfanyl]quinoline CAS No. 551921-75-6

3-({[(3-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-chlorobenzyl)sulfanyl]quinoline

Cat. No. B2539634
CAS RN: 551921-75-6
M. Wt: 467.36
InChI Key: DULPXOFXHQXJEX-MZJWZYIUSA-N
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Description

3-({[(3-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-chlorobenzyl)sulfanyl]quinoline (CBDQ) is a novel small molecule that has been recently developed as a potential therapeutic agent. CPDQ is a quinoline derivative, which is a type of heterocyclic aromatic compound. The compound has shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. It is also known to have a wide range of applications in medicinal chemistry and biochemistry.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of derivatives similar to 3-({[(3-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-chlorobenzyl)sulfanyl]quinoline has been a topic of interest in the field of organic chemistry. Researchers have developed methods to synthesize quinoline derivatives with potential biological activity, highlighting their significance in medicinal chemistry (Niknam, Saberi, & Mohagheghnejad, 2009; Hasaninejad, Zare, Shekouhy, & Ameri-Rad, 2011). These studies provide a foundation for understanding how modifications to the quinoline core can impact the chemical and biological properties of these compounds.

Furthermore, the structural analysis of quinoline derivatives, including X-ray crystallography, has offered insights into their molecular configurations, enabling the design of more efficient synthesis pathways and the exploration of their reactivity (Maślanskiewicz et al., 1995). These structural studies are crucial for developing applications in material science and pharmaceuticals, where the precise arrangement of atoms can significantly affect a compound's functionality.

Potential Applications

  • Photovoltaic Properties : Research into the photovoltaic properties of quinoline derivatives suggests their potential application in organic-inorganic photodiode fabrication. The study of films deposited using thermal evaporation techniques has shown that these compounds can exhibit rectification behavior and photovoltaic properties under both dark and illumination conditions, making them promising candidates for use in solar energy conversion and electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

  • Enzymatic Enhancers : Certain quinoline derivatives have been evaluated for their ability to enhance enzymatic activity, specifically α-amylase. This highlights the potential of these compounds in biotechnological applications where modulation of enzyme activity is desired (Abass, 2007). The implications of such research could extend to medical, industrial, and environmental technologies.

  • Oxidation Protection in Wine : The reaction rates of quinone derivatives with wine-relevant nucleophiles have been studied, providing insights into the oxidative loss of varietal thiols in wine. This research is key to understanding how antioxidants protect wine aroma and quality, suggesting applications in food chemistry and the preservation of other sensitive products (Nikolantonaki & Waterhouse, 2012).

properties

IUPAC Name

[(E)-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methylideneamino] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N2O2S/c25-20-10-8-16(9-11-20)15-31-23-19(12-17-4-1-2-7-22(17)28-23)14-27-30-24(29)18-5-3-6-21(26)13-18/h1-14H,15H2/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULPXOFXHQXJEX-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NOC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/OC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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